Limonene

Description

Structure

3D Structure

Properties

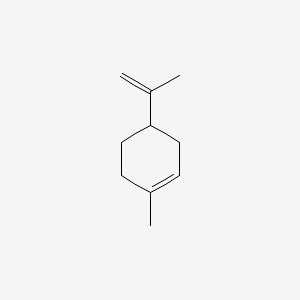

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 |

Source

|

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | limonene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Limonene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-73-0 |

Source

|

| Record name | Polylimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029612 |

Source

|

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. |

Source

|

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F |

Source

|

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F |

Source

|

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. |

Source

|

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F |

Source

|

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1) |

Source

|

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ |

Source

|

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). |

Source

|

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |

CAS No. |

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 |

Source

|

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Limonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LIMONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | limonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polylimonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °F (USCG, 1999), -95.5 °C, -40 °F |

Source

|

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to the Limonene Biosynthesis Pathway in Citrus Species

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Limonene, a cyclic monoterpene, is the principal component of essential oils in citrus fruits, defining their characteristic aroma and serving as a valuable precursor for pharmaceuticals, fragrances, and biofuels.[1][2][3] Understanding its biosynthesis is critical for applications ranging from metabolic engineering to the development of natural therapeutics. This guide provides an in-depth exploration of the limonene biosynthetic pathway in Citrus species, detailing the core enzymatic steps, its subcellular localization, regulatory mechanisms, and the state-of-the-art experimental methodologies for its investigation. We emphasize the causality behind experimental designs, offering field-proven insights to ensure technical accuracy and reproducibility.

The Core Biosynthetic Route: From Isoprene Units to Limonene

The synthesis of all terpenes, including the C10 monoterpene limonene, begins with the universal five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4][5] In plants, the synthesis of these precursors for monoterpenes is predominantly carried out via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized within the plastids.[1][2]

The pathway proceeds through two fundamental stages:

-

Precursor Elongation: The formation of the C10 acyclic precursor, geranyl diphosphate (GPP), is the first committed step towards monoterpene synthesis. This reaction involves the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. The reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) , a key prenyltransferase.[2][5][6] The availability of GPP is a critical flux control point for the entire monoterpene production line.[2]

-

Cyclization: The final and definitive step is the intricate cyclization of the linear GPP molecule into the characteristic monocyclic structure of limonene. This complex isomerization and cyclization reaction is catalyzed by the enzyme (+)-Limonene Synthase (LS) .[2][6][7] This enzyme belongs to the broader class of terpene synthases (TPS) and is responsible for producing the (+)-enantiomer (also known as d-limonene), which is the overwhelmingly dominant form in citrus species.[6][7][8][9] The enzyme binds GPP, facilitates the removal of the diphosphate group to create a reactive carbocation intermediate, and then masterfully guides the folding and cyclization to yield (+)-limonene.[6]

Subcellular Compartmentation and Regulatory Landscape

The Plastid as the Site of Synthesis

The entire limonene biosynthesis pathway, from the MEP pathway to the final cyclization by limonene synthase, is spatially confined within specialized plastids.[2][10] In the secretory cells of citrus oil glands, found in the fruit peel (flavedo) and leaves, these plastids are primarily leucoplasts.[10] Evidence from immunogold labeling and the presence of plastidial transit peptides on enzymes like LS confirms this localization.[10] The synthesis occurs within these organelles, and the resulting hydrophobic limonene is then stored in the large extracellular secretory cavities that constitute the oil glands.[5][11] During fruit ripening, chloroplasts in the peel differentiate into chromoplasts, a process that involves the disassembly of thylakoids and is linked to changes in terpene and carotenoid storage.[12][13][14]

Multi-Level Regulation

The production of limonene is not a static process; it is meticulously regulated at multiple levels to respond to developmental and environmental signals.

-

Transcriptional Control: The primary point of regulation is the transcription of terpene synthase genes. The expression of Limonene Synthase (LS) genes is highly specific to tissues like the fruit peel and is temporally controlled, often peaking during early to mid-stages of fruit development before declining as the fruit matures.[9][15] Many citrus species possess multiple LS gene isoforms, such as CitMTSE1 and CitMTSE2 in Citrus unshiu, which exhibit distinct expression patterns, suggesting nuanced control over limonene production throughout the plant's life cycle.[6][15][16] The promoters of these TPS genes are controlled by various families of transcription factors, including AP2/ERF, MYB, and bHLH, which integrate signals from developmental programs and stress responses.[17][18][19]

-

Precursor Supply: The rate of limonene synthesis is fundamentally dependent on the availability of the GPP substrate. Therefore, the metabolic flux through the upstream MEP pathway represents a significant bottleneck and a crucial point of regulation.[2]

-

External Factors: Limonene production is dynamic and can be induced by external stimuli. Biotic stresses, such as pathogen or herbivore attacks, and abiotic factors like wounding, can trigger a significant upregulation of TPS gene expression as part of the plant's defense response.[4][5] Conversely, engineering the downregulation of limonene has been shown to alter the plant's defense profile, increasing resistance to certain fungi by causing an accumulation of other antifungal monoterpene alcohols like linalool.[20][21]

Experimental Workflows for Pathway Investigation

Investigating the limonene biosynthesis pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. The following protocols represent a self-validating system, where gene expression data is correlated with enzymatic activity and, ultimately, with the in-planta accumulation of the final product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biotechnological production of limonene in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbbku.com [ijbbku.com]

- 4. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]

- 5. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [scholarworks.brandeis.edu]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. In situ localization of gene transcriptions for monoterpene synthesis in irregular parenchymic cells surrounding the secretory cavities in rough lemon (Citrus jambhiri) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combining BN-PAGE and microscopy techniques to investigate pigment-protein complexes and plastid transitions in citrus fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Citrus Unshiu - Explore the Science & Experts | ideXlab [idexlab.com]

- 17. Transcription factor CitERF71 activates the terpene synthase gene CitTPS16 involved in the synthesis of E-geraniol in sweet orange fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Engineering d‐limonene synthase down‐regulation in orange fruit induces resistance against the fungus Phyllosticta citricarpa through enhanced accumulation of monoterpene alcohols and activation of defence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Engineering d-limonene synthase down-regulation in orange fruit induces resistance against the fungus Phyllosticta citricarpa through enhanced accumulation of monoterpene alcohols and activation of defence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Limonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene, a cyclic monoterpene with the molecular formula C₁₀H₁₆, is a prominent and versatile naturally occurring hydrocarbon.[1] It is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-(+)-limonene and (S)-(-)-limonene.[1][2] These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct physicochemical and biological properties, a direct consequence of their unique three-dimensional arrangements. This guide provides a comprehensive technical overview of the chemical structure of limonene, delves into the nuances of its stereoisomerism, and outlines the significant implications of chirality on its biological activity and applications, particularly within the realms of sensory science and drug development. We will explore the distinct olfactory profiles of each enantiomer, detail analytical techniques for their separation and characterization, and discuss their biosynthesis and potential as precursors for novel therapeutics.

Introduction: The Significance of Limonene and its Chirality

Limonene is a ubiquitous monoterpene found in the essential oils of numerous plants.[3] The (R)-(+)-enantiomer is the major component of citrus fruit peel oils, contributing to their characteristic orange-like scent, while the (S)-(-)-enantiomer is found in plants like caraway and dill, imparting a piny, turpentine-like aroma.[4][5] This stark difference in olfactory perception underscores the profound impact of stereochemistry on biological interactions, as the chiral olfactory receptors in the human nose can differentiate between the two enantiomers.[1][2]

Beyond its role in flavors and fragrances, limonene and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects.[6][7][8][9] The differential bioactivity between the enantiomers has been a subject of considerable research, with studies indicating that the proportion of each enantiomer can drastically affect the potency and efficacy of potential therapeutic agents.[10] This stereospecificity is a critical consideration for drug development professionals, as the therapeutic potential of a chiral drug can be highly dependent on the isomeric form used. This guide aims to provide the foundational knowledge necessary to understand and leverage the unique properties of limonene's stereoisomers.

Chemical Structure and Stereoisomerism

Molecular Structure

The systematic IUPAC name for limonene is 1-methyl-4-(1-methylethenyl)cyclohexene.[5] Its structure consists of a six-membered cyclohexene ring substituted with a methyl group and an isopropenyl group. The molecular formula is C₁₀H₁₆, and it has a molecular weight of approximately 136.23 g/mol .[1][11]

The Chiral Center and Enantiomers

The chirality of limonene arises from the presence of a single stereocenter at the C4 position of the cyclohexene ring, the carbon atom to which the isopropenyl group is attached. This carbon is bonded to four different groups, a prerequisite for chirality. The two possible spatial arrangements of these groups around the chiral center result in the two enantiomers:

-

(R)-(+)-Limonene (d-limonene): The "R" designation comes from the Cahn-Ingold-Prelog priority rules, indicating a right-handed configuration. The "(+)" or "d" (dextrorotatory) signifies its property of rotating the plane of polarized light to the right (clockwise).

-

(S)-(-)-Limonene (l-limonene): The "S" designation indicates a left-handed configuration (from the Latin sinister). The "(-)" or "l" (levorotatory) indicates its ability to rotate the plane of polarized light to the left (counter-clockwise).[1]

These enantiomers are non-superimposable mirror images of each other. While they share the same physical properties in an achiral environment (e.g., boiling point, density), their interaction with other chiral molecules, such as biological receptors, can be vastly different.[1][2]

Caption: Chemical structures of (R)-(+)-limonene and (S)-(-)-limonene, illustrating their mirror-image relationship.

Physicochemical and Biological Properties of Limonene Stereoisomers

The distinct stereochemistry of the limonene enantiomers leads to notable differences in their sensory and biological properties.

Olfactory Properties

The most well-known difference between the limonene enantiomers is their distinct aromas. This is a classic example of stereospecificity in biological sensory perception.

| Stereoisomer | Common Name | Odor Profile | Olfactory Detection Threshold (in air) |

| (R)-(+)-Limonene | d-Limonene | Fresh, citrusy, orange-like[2][12] | Variable, reported in the ppb range[2] |

| (S)-(-)-Limonene | l-Limonene | Piny, turpentine-like, sometimes described as lemon-like[2] | Variable, reported in the ppb range[2] |

Table 1: Comparison of the olfactory properties of limonene enantiomers.

The ability of the human olfactory system to distinguish between these enantiomers is due to the chiral nature of olfactory receptors. These protein-based receptors in the nasal cavity have specific binding pockets that interact differently with the three-dimensional shapes of the (R) and (S) isomers.

Biological and Pharmacological Activities

The stereochemistry of limonene also influences its biological and pharmacological activities. While in some cases the enantiomers show similar effects, in many instances, one enantiomer is significantly more potent or exhibits a different mode of action.

-

Antimicrobial Activity: Studies have shown that the enantiomers can have different levels of activity against various bacteria and fungi. For example, (R)-(+)-limonene has been reported to exhibit greater activity against several bacterial species compared to (S)-(-)-limonene.[10] Conversely, other studies have found S-(–)-Limonene to be more active against certain pathogens.[3]

-

Spasmolytic Activity: Both enantiomers of limonene have shown spasmolytic activity in smooth muscle tissue, with some studies reporting no significant difference in their pharmacological profiles in this context.[13]

-

Anti-Quorum Sensing Activity: Research has indicated that the enantiomers can have opposing effects on quorum sensing, a bacterial communication process. In one study, (+)-Limonene promoted the production of violacein, while (–)-Limonene inhibited it.[3]

-

Anticancer Potential: Limonene and its metabolites have demonstrated potential as anticancer agents by inducing apoptosis.[6] While much of the research has focused on d-limonene, the specific activities of each enantiomer are an active area of investigation.

These differences highlight the importance of using enantiomerically pure compounds in research and drug development to ensure targeted and predictable biological effects.

Biosynthesis and Chemical Synthesis

Biosynthesis

In nature, limonene is synthesized from geranyl pyrophosphate (GPP) through a cyclization reaction catalyzed by the enzyme limonene synthase.[5] The stereochemical outcome of this reaction is determined by the specific isoform of the limonene synthase enzyme. Different plants produce enzymes that are specific for the synthesis of either the (+) or (-) enantiomer.[14] For instance, citrus species predominantly produce (+)-limonene synthase, leading to the accumulation of (R)-(+)-limonene.[14]

Caption: Simplified biosynthetic pathway of limonene enantiomers from geranyl pyrophosphate.

Chemical Synthesis

The chemical synthesis of limonene can be achieved through various methods, often starting from other terpenes or readily available chemical precursors. One common industrial method involves the thermal dimerization of isoprene.[15] Asymmetric synthesis techniques can be employed to produce specific enantiomers. For example, the Jacobsen epoxidation can be used for the asymmetric synthesis of limonene epoxides, which are valuable chiral building blocks.[16]

Analytical Techniques for Separation and Characterization

The analysis and separation of limonene enantiomers are crucial for quality control in the food and fragrance industries, as well as for research in pharmacology and drug development.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is the primary technique for separating and quantifying limonene enantiomers.[17] This method utilizes a capillary column coated with a chiral stationary phase, typically a derivatized cyclodextrin.[18] The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and individual quantification.

Experimental Protocol: Chiral GC Analysis of Limonene Enantiomers

-

Sample Preparation: Dilute the essential oil or limonene sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Column: Install a chiral capillary column, such as one with a heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin stationary phase.[17]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 180 °C at a rate of 5 °C/min.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector Temperature: 280 °C

-

-

Data Analysis: Identify the peaks corresponding to (R)-(+)-limonene and (S)-(-)-limonene based on their retention times, which should be determined using pure standards. Calculate the enantiomeric excess (ee) or the ratio of the two enantiomers.

Caption: Experimental workflow for the chiral gas chromatography analysis of limonene enantiomers.

Spectroscopic Characterization

While standard spectroscopic techniques like NMR and IR cannot distinguish between enantiomers, they are essential for confirming the overall chemical structure of limonene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the cyclohexene ring, the methyl group, and the isopropenyl group.[19][20] The ¹H NMR spectrum typically shows characteristic peaks for the olefinic protons and the protons of the methyl and methylene groups.[21]

-

Infrared (IR) Spectroscopy: The IR spectrum of limonene exhibits characteristic absorption bands corresponding to the different functional groups. Key peaks include those for C=C stretching (around 1640-1680 cm⁻¹) and C-H stretching (above 2800 cm⁻¹).[22][23][24]

Applications in Drug Development and Research

The unique properties of limonene and its stereoisomers make them valuable in various research and development applications.

-

Chiral Probes: The distinct biological responses to limonene enantiomers make them useful as chiral probes to study the stereoselectivity of biological receptors and enzymes.

-

Precursors for Chiral Synthesis: Both (R)-(+)- and (S)-(-)-limonene serve as versatile and renewable chiral starting materials for the synthesis of more complex molecules, including other terpenes and pharmacologically active compounds.[5] For example, (-)-limonene is a precursor in the biosynthesis of (-)-menthol.

-

Therapeutic Agents: The diverse pharmacological activities of limonene, including its anticancer and anti-inflammatory properties, are being actively investigated.[6][7][8] Understanding the specific contributions of each enantiomer is crucial for developing effective and targeted therapies.

-

Drug Delivery: Limonene has been explored as a penetration enhancer in transdermal drug delivery systems, leveraging its ability to interact with the lipids in the stratum corneum.[25]

Conclusion

Limonene is more than just a simple fragrance compound; it is a compelling case study in the importance of stereochemistry in the biological and chemical sciences. The existence of its two enantiomers, (R)-(+)-limonene and (S)-(-)-limonene, with their distinct olfactory and biological properties, provides a clear illustration of how molecular chirality governs interactions with biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of the chemical structure, stereoisomerism, and analytical methodologies for limonene is essential. This knowledge is not only fundamental to the fields of flavor and fragrance chemistry but also holds significant potential for the discovery and development of novel, stereospecific therapeutic agents. The continued exploration of the unique properties of each limonene enantiomer will undoubtedly lead to new and innovative applications in medicine and beyond.

References

-

Lis-Balchin, M., et al. (2003). Bioactivity of the enantiomers of limonene. Journal of Essential Oil Research, 15(3), 183-187. [Link]

-

de Sousa, A. C. S., et al. (2007). Spasmolytic Activity of Carvone and Limonene Enantiomers. PubMed. [Link]

-

ResearchGate. (n.d.). Proton NMR spectrum of neat limonene. [Link]

-

Science in School. (2022). Citrus science: learn with limonene. [Link]

-

PubChem. (n.d.). Limonene, (-)-. [Link]

-

University of Bristol. (2008). Limonene - The industrial degreasing agent found in orange peel. Molecule of the Month. [Link]

-

Taylor & Francis Online. (2021). Investigating the interactive efficacy of the enantiomers of Limonene. [Link]

-

PubMed Central. (2019). Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs. [Link]

-

International Scientific Organization. (2019). Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) limonene and (b) polylimonene catalyzed by 10 %wt of Mag-H+. [Link]

-

ResearchGate. (2019). Biochemical significance of limonene and its metabolites: Future prospects for designing and developing highly potent anticancer drugs. [Link]

-

National Institutes of Health. (2020). Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste. [Link]

-

Taylor & Francis Online. (2021). Investigating the interactive efficacy of the enantiomers of Limonene. [Link]

-

Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. [Link]

-

PubMed. (2025). From Citrus to Clinic: Limonene's Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations. [Link]

-

Brainly. (2022). The IR spectrum of limonene is shown in Figure 4. Label each diagnostic peak with the appropriate bond. [Link]

-

National Institutes of Health. (2024). Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of Limonene. [Link]

-

Chemical Engineering Transactions. (2022). Analysis of the Effect of D-Limonene on the Viscosity Reduction of Heavy Crude Oils Using FTIR-ATR Spectroscopy. [Link]

-

Perfumer & Flavorist. (n.d.). Sensory Properties of Optical Isomers. [Link]

-

PubMed. (2013). Enantiomeric analysis of limonene and carvone by direct introduction of aromatic plants into multidimensional gas chromatography. [Link]

-

ResearchGate. (n.d.). IR spectrum of d‐limonene with important functional groups. [Link]

-

ResearchGate. (2000). Enzymatic systems involved in D-limonene biooxidation. [Link]

-

YouTube. (2021). Phytochemical Applications of spectroscopy techniques_LIMONENE_UV, IR, 1H-NMR and Mass Spectrum. [Link]

-

American Chemical Society. (2021). Limonene. [Link]

-

ACS Publications. (2020). Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0004321). [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

WebMD. (n.d.). Limonene: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

ResearchGate. (n.d.). Schematic illustration of limonene (1) extraction from orange peel... [Link]

-

PLOS ONE. (2013). Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis. [Link]

-

ResearchGate. (n.d.). GC analysis program for chirality testing of limonene in citrus oils. [Link]

-

ResearchGate. (n.d.). The chemical structure of limonene enantiomers. [Link]

-

ResearchGate. (2020). Limonene and Related Compounds as Potential Skin Penetration Promoters. [Link]

-

Royal Society of Chemistry. (2015). Chemical profile for R-(+)-Limonene. [Link]

-

Agilent. (2011). Flavors and aromas Separation of a-pinene, limonene and linalool. [Link]

-

ResearchGate. (2021). Asymmetric Synthesis of 1,2-Limonene Epoxides by Jacobsen Epoxidation. [Link]

-

Wikipedia. (n.d.). Limonene. [Link]

-

ResearchGate. (2022). The Pharmacological Effects and Potential Applications of Limonene From Citrus Plants: A Review. [Link]

- Google Patents. (n.d.). Limonene synthesis method.

Sources

- 1. Citrus science: learn with limonene – scienceinschool.org [scienceinschool.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. acs.org [acs.org]

- 5. Limonene - Wikipedia [en.wikipedia.org]

- 6. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. From Citrus to Clinic: Limonene's Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. edu.rsc.org [edu.rsc.org]

- 12. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]

- 13. Spasmolytic Activity of Carvone and Limonene Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN104557413A - Limonene synthesis method - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Enantiomeric analysis of limonene and carvone by direct introduction of aromatic plants into multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gcms.cz [gcms.cz]

- 19. researchgate.net [researchgate.net]

- 20. Limonene, (-)- | C10H16 | CID 439250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. brainly.com [brainly.com]

- 24. cetjournal.it [cetjournal.it]

- 25. researchgate.net [researchgate.net]

The Enantiomeric Divide: A Technical Guide to the Olfactory Disparity of (R)-(+)- and (S)-(-)-Limonene

Abstract

The phenomenon of chirality, a fundamental principle in stereochemistry, manifests profoundly in the field of olfaction. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can elicit remarkably distinct olfactory perceptions. The cyclic monoterpene limonene serves as a canonical example of this chiral discrimination. This technical guide provides an in-depth exploration of the olfactory differences between (R)-(+)-limonene and (S)-(-)-limonene, detailing the underlying neurobiological mechanisms, sensory analytics, and key experimental methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of stereoisomerism in sensory science.

Introduction: Chirality and the Olfactory System

Chirality is a geometric property of molecules that gives rise to pairs of enantiomers. These stereoisomers share identical chemical formulas and physical properties in an achiral environment.[1] However, the biological world, with its inherently chiral building blocks such as L-amino acids and D-sugars, often interacts with enantiomers in a stereospecific manner. The human olfactory system is a prime example of such a chiral environment, where olfactory receptors, themselves chiral protein structures, can differentiate between enantiomeric odorants.[2] This stereospecificity offers a compelling avenue for research in sensory science, pharmacology, and the development of novel therapeutics. The distinct scents of (R)-(+)- and (S)-(-)-limonene provide a classic and accessible model for studying this fascinating aspect of neurobiology.

Physicochemical and Olfactory Profiles of Limonene Enantiomers

(R)-(+)-limonene is predominantly found in citrus fruits and is the major component of orange peel oil.[3] In contrast, (S)-(-)-limonene is found in sources such as pine needles and turpentine.[3] Their distinct origins are mirrored in their contrasting olfactory profiles.

Sensory Descriptors

The two enantiomers of limonene are consistently reported to have qualitatively different odor profiles. (R)-(+)-limonene is predominantly described as having a fresh, citrusy, and orange-like aroma.[4] Conversely, (S)-(-)-limonene is characterized by a piny, turpentine-like scent, with some descriptors also including a lemon-like note.[3][4] It is important to note, however, that the characteristic "lemon" and "orange" scents of the respective citrus fruits are the result of a complex mixture of volatile compounds, with the limonene enantiomers being significant but not sole contributors.[4] The perceived odor can also be influenced by the purity of the compound, with highly purified limonene having a less distinct character.[4]

Quantitative Olfactory Data

The olfactory detection threshold (ODT) is a critical quantitative measure of an odorant's potency. The ODTs for the limonene enantiomers have been determined in various studies, with some variability attributed to different experimental methodologies and the medium of measurement (air or water).

| Enantiomer | Chemical Structure | Odor Profile | Odor Detection Threshold (in water) | Natural Sources |

| (R)-(+)-Limonene | Fresh, citrusy, orange-like[4] | ~200 µg/L[5] | Citrus fruits (e.g., oranges, lemons, grapefruit)[3] | |

| (S)-(-)-Limonene | Piny, turpentine-like, lemon-like[3][4] | ~500 µg/L[5] | Pine needles, turpentine, some essential oils[3] |

The Neurobiological Basis of Chiral Discrimination

The ability to distinguish between the limonene enantiomers lies in the intricate workings of the olfactory system, from the initial interaction with olfactory receptors to the processing of signals in the brain. While the specific human olfactory receptors that differentiate between (R)-(+)- and (S)-(-)-limonene have not yet been definitively identified in published literature, the mechanism of chiral discrimination at the receptor level is well-understood in principle. The process of identifying the specific receptors for particular odorants is known as "deorphanization."[4][6]

Olfactory Signal Transduction Pathway

The perception of smell begins when an odorant molecule, such as a limonene enantiomer, binds to an olfactory receptor (OR) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of an odorant initiates a downstream signaling cascade.

The binding of a limonene enantiomer to its specific OR causes a conformational change in the receptor, activating the associated G-protein, G-olf.[4] The activated G-olf then stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na+ and Ca2+ ions. This influx depolarizes the neuron, generating a receptor potential that, if it reaches the threshold, triggers an action potential that travels to the olfactory bulb of the brain for further processing.

Experimental Methodologies for Olfactory Analysis

A variety of techniques are employed to characterize and quantify the olfactory differences between chiral molecules.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4] It allows for the identification of odor-active compounds within a complex mixture.

Experimental Protocol: GC-O Analysis of Limonene Enantiomers

-

Sample Preparation: Prepare solutions of high-purity (R)-(+)-limonene and (S)-(-)-limonene in a suitable solvent (e.g., diethyl ether) at various concentrations.

-

Instrumentation: Utilize a gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based column) to separate the enantiomers. The column effluent is split between a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and perceived intensity of any detected odor.

-

Data Analysis: Correlate the retention times of the odor events with the peaks from the chemical detector to identify the odor-active compounds. Compare the odor descriptors and intensities recorded for each enantiomer.

Electro-olfactography (EOG)

EOG measures the summated electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus. It provides a quantitative measure of the overall response of the olfactory sensory neurons.

Experimental Protocol: EOG for Chiral Discrimination

-

Animal Preparation: Anesthetize the animal model (e.g., mouse or salamander) and expose the olfactory epithelium.

-

Electrode Placement: Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on a nearby non-sensory tissue.

-

Stimulus Delivery: Deliver precisely controlled pulses of humidified air containing known concentrations of (R)-(+)-limonene and (S)-(-)-limonene, as well as a solvent control, to the olfactory epithelium.

-

Signal Amplification and Recording: Amplify the electrical signals from the electrodes and record them using a data acquisition system.

-

Data Analysis: Measure the peak amplitude of the negative EOG potential for each stimulus. Compare the dose-response curves for the two enantiomers to determine if there are significant differences in the magnitude of the response.

In Vitro Receptor Assays (Calcium Imaging)

This technique involves expressing specific human olfactory receptors in a heterologous cell line (e.g., HEK293 cells) and then measuring the intracellular calcium concentration changes in response to odorant stimulation. This is a powerful tool for deorphanizing olfactory receptors.

Experimental Protocol: Calcium Imaging of Olfactory Receptors

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid containing the gene for a specific human olfactory receptor and a promiscuous G-protein subunit.

-

Calcium Indicator Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Perfuse the cells with a buffer containing precise concentrations of (R)-(+)-limonene and (S)-(-)-limonene.

-

Fluorescence Microscopy: Use a fluorescence microscope to measure the changes in intracellular calcium concentration, indicated by changes in the fluorescence of the dye.

-

Data Analysis: Quantify the magnitude of the calcium response for each enantiomer at various concentrations to determine the receptor's sensitivity and specificity.

Implications for Research and Drug Development

The stereospecificity of the olfactory system has significant implications for various scientific and commercial fields:

-

Fragrance and Flavor Industry: A deep understanding of chiral discrimination is crucial for the creation of novel and targeted scents and flavors.

-

Drug Development: As many pharmaceutical compounds are chiral, understanding how different enantiomers interact with biological receptors, including olfactory receptors which are part of the vast GPCR family, can provide insights into drug efficacy, side effects, and off-target interactions.

-

Neuroscience Research: The limonene enantiomers provide a valuable and accessible model system for studying the fundamental principles of chemosensory coding and perception in the brain.

Conclusion

The distinct olfactory perception of (R)-(+)-limonene and (S)-(-)-limonene is a compelling demonstration of the chemical acuity of the human olfactory system. This difference is not merely a curiosity but a reflection of the precise and stereospecific interactions between chiral odorant molecules and their corresponding olfactory receptors. The experimental methodologies outlined in this guide provide a robust framework for investigating these interactions, from the sensory panel to the single receptor level. A continued and detailed exploration of such chiral pairs will undoubtedly deepen our understanding of the molecular logic of olfaction and its broader implications for biology and medicine.

References

-

Laska, M., & Teubner, P. (1999). Olfactory discrimination ability of human subjects for ten pairs of enantiomers. Chemical Senses, 24(2), 161–170. [Link]

- BenchChem. (n.d.). Olfactory Properties of (-)-Limonene versus (+). Retrieved from a URL provided by the grounding tool.

-

Amoore, J. E., & Buttery, R. G. (1978). Partition coefficients and comparative olfactometry. Chemical Senses and Flavour, 3(1), 57–71. A similar value is cited in a 2023 paper in the journal Foods. [Link]

-

Chatelain, P., Veithen, A., Wilkin, F., & Philippeau, M. (2014). Deorphanization and characterization of human olfactory receptors in heterologous cells. Chemistry & Biodiversity, 11(11), 1764–1781. [Link]

- Leffingwell, J. C. (n.d.). Chirality & Odour Perception. Retrieved from Leffingwell & Associates. A URL was provided by the grounding tool.

- Polak, E. H., & Fombon, A. M. (1995). Olfactory discrimination of enantiomers by human subjects. Chemical Senses, 20(1), 23-28.

-

Wetzel, C. H., Oles, M., Wellerdieck, C., Kuczkowiak, M., Gisselmann, G., & Hatt, H. (1999). Specificity and sensitivity of a human olfactory receptor functionally expressed in human embryonic kidney 293 cells and Xenopus laevis oocytes. The Journal of Neuroscience, 19(17), 7426–7433. [Link]

- BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from a URL provided by the grounding tool.

-

Scott, J. W., & Scott-Johnson, P. E. (2002). The electroolfactogram: a review of its history and uses. Microscopy Research and Technique, 58(3), 152–160. [Link]

- Royal Society of Chemistry. (n.d.). Smell the symmetry. Retrieved from a URL provided by the grounding tool.

Sources

- 1. Olfactory discrimination ability of human subjects for ten pairs of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 4. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quintessential Guide to d-Limonene: From Natural Abundance to Purified Extract

Foreword: The Ubiquitous Terpene

In the vast and intricate world of natural products, few compounds possess the versatility and widespread application of d-limonene. This cyclic monoterpene, the principal component of the oil in citrus fruit peels, is a cornerstone of the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2][3] Its potent solvent properties, coupled with its generally recognized as safe (GRAS) status, have propelled its use as a green alternative in numerous industrial processes.[4][5][6] This technical guide provides a comprehensive exploration of d-limonene, from its biogenesis in nature to the intricate methodologies employed for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Part 1: The Genesis of d-Limonene in the Botanical Realm

Natural Sources and Distribution

d-Limonene is prolifically synthesized in a diverse array of plant species. It is the major volatile constituent of citrus peel oil, often comprising up to 95% of the oil's composition.[7] The primary commercial sources are the peels of oranges, lemons, and grapefruits.[7][8] Beyond the Citrus genus, d-limonene is found in numerous other plants, including caraway, dill, and bergamot orange plants, although often in its enantiomeric form, l-limonene, which possesses a distinct piny, turpentine-like odor.[1] The concentration of limonene in citrus essential oils typically ranges from 60% to 95%, influenced by factors such as the specific species, geographical location, and environmental conditions.[9]

Biosynthesis: Nature's Intricate Pathway

The biosynthesis of d-limonene in plants is a fascinating enzymatic process. It originates from geranyl pyrophosphate (GPP) through the cyclization of a neryl carbocation or its equivalent.[1][10][11] This crucial step is catalyzed by the enzyme limonene synthase. The final stage of the synthesis involves the loss of a proton from the cation to form the stable alkene structure of limonene.[1][11] In plants, the precursor GPP is produced via the methylerythritol phosphate (MEP) pathway.[10][12]

Caption: Biosynthetic pathway of d-limonene in plants.

Part 2: The Science of Extraction: Isolating Nature's Bounty

The extraction of d-limonene from its natural sources is a critical step that dictates the purity, yield, and ultimately, the economic viability of the final product. The choice of extraction method is paramount and is influenced by factors such as the starting material, desired purity, and scalability.

Traditional Methods: Time-Tested and True

Steam distillation is a classic and widely employed method for extracting essential oils, including d-limonene, from plant materials.[13][14][15] The principle behind this technique lies in the co-distillation of immiscible liquids at a temperature lower than the boiling point of the individual components.[13][16] This is particularly advantageous for heat-sensitive compounds like limonene, which has a boiling point of 176°C and can decompose at high temperatures.[13][16][17]

Experimental Protocol: Steam Distillation of d-Limonene from Orange Peels

-

Preparation of Plant Material: Fresh orange peels are grated or finely chopped to increase the surface area for efficient oil extraction.[18]

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, and a collection flask.[13][16]

-

Distillation: The prepared orange peels are placed in the round-bottom flask with water.[14][16] The mixture is heated to boiling, and the steam carries the volatile d-limonene over to the condenser.[13][14][18]

-